molecular formula C15H13F2NO3 B5796441 4-(difluoromethoxy)-N-(3-methoxyphenyl)benzamide

4-(difluoromethoxy)-N-(3-methoxyphenyl)benzamide

Cat. No. B5796441
M. Wt: 293.26 g/mol
InChI Key: DLSAXMYTQMEDAB-UHFFFAOYSA-N
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Description

4-(difluoromethoxy)-N-(3-methoxyphenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is also known as DFB, and its molecular formula is C15H13F2NO3. In

Mechanism of Action

The mechanism of action of 4-(difluoromethoxy)-N-(3-methoxyphenyl)benzamide is not fully understood. However, it has been suggested that this compound inhibits the activity of certain enzymes and proteins that are involved in the development and progression of cancer and inflammation. DFB has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a crucial role in the production of prostaglandins that cause inflammation. This inhibition of COX-2 activity is believed to be responsible for the anti-inflammatory and analgesic effects of DFB.
Biochemical and Physiological Effects:
4-(difluoromethoxy)-N-(3-methoxyphenyl)benzamide has been found to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and chemokines, which are molecules that promote inflammation. DFB has also been found to induce apoptosis, which is a process of programmed cell death, in cancer cells. This compound has been found to inhibit the migration and invasion of cancer cells, which are crucial steps in the development of metastasis.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(difluoromethoxy)-N-(3-methoxyphenyl)benzamide in lab experiments is its potential therapeutic properties. This compound has been found to have anti-inflammatory, analgesic, and antitumor effects, which make it a promising candidate for the development of new drugs. Another advantage of using DFB is its relatively low toxicity. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 4-(difluoromethoxy)-N-(3-methoxyphenyl)benzamide. One of the future directions is the development of new drugs based on this compound. DFB has shown promising results in preclinical studies, and further research is needed to determine its efficacy and safety in clinical trials. Another future direction is the study of the mechanism of action of DFB. The exact mechanism by which this compound exerts its therapeutic effects is not fully understood, and further research is needed to elucidate this mechanism. Additionally, the study of the pharmacokinetics and pharmacodynamics of DFB is another future direction. Understanding how this compound is absorbed, distributed, metabolized, and eliminated in the body is crucial for the development of new drugs based on this compound.
In conclusion, 4-(difluoromethoxy)-N-(3-methoxyphenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound has been found to have anti-inflammatory, analgesic, and antitumor effects, and it has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to determine the full potential of 4-(difluoromethoxy)-N-(3-methoxyphenyl)benzamide in the development of new drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of 4-(difluoromethoxy)-N-(3-methoxyphenyl)benzamide involves the reaction between 3-methoxyaniline and 4-(difluoromethoxy)benzoyl chloride in the presence of a base such as triethylamine. The reaction produces DFB as a white solid with a yield of around 70%. This synthesis method has been reported in several scientific publications and is considered reliable.

Scientific Research Applications

4-(difluoromethoxy)-N-(3-methoxyphenyl)benzamide has been studied extensively for its potential therapeutic properties. It has been found to have anti-inflammatory, analgesic, and antitumor effects. This compound has been tested in vitro and in vivo, and the results have shown promising outcomes. DFB has been found to inhibit the growth of cancer cells and reduce inflammation in animal models.

properties

IUPAC Name

4-(difluoromethoxy)-N-(3-methoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2NO3/c1-20-13-4-2-3-11(9-13)18-14(19)10-5-7-12(8-6-10)21-15(16)17/h2-9,15H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLSAXMYTQMEDAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(difluoromethoxy)-N-(3-methoxyphenyl)benzamide

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